bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

Description

Chemical Context and Nomenclature

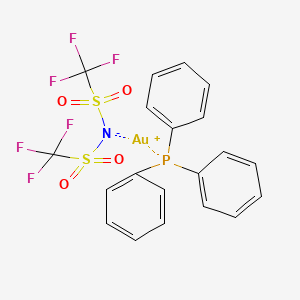

The compound bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane belongs to the class of cationic gold(I) complexes stabilized by weakly coordinating anions. Its IUPAC name, triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate , delineates its structural components: a gold(I) ion (Au⁺) coordinated to one triphenylphosphine ligand (PPh₃) and one bis(trifluoromethylsulfonyl)imide anion (NTf₂⁻). The NTf₂⁻ anion, characterized by two trifluoromethylsulfonyl groups attached to a central nitrogen atom, is renowned for its poor nucleophilicity and thermal stability, making it ideal for stabilizing reactive cationic metal centers.

The molecular architecture of [Au(PPh₃)NTf₂] adheres to the linear geometry typical of gold(I) complexes, with a bond angle of approximately 180° between the phosphorus atom of PPh₃ and the nitrogen atom of NTf₂⁻. This geometry is critical for maintaining the complex’s catalytic activity, as it allows the gold center to readily coordinate unsaturated substrates such as alkynes and alkenes. The compound’s synthesis often involves anion metathesis, where a precursor like chloro(triphenylphosphine)gold(I) ([Au(PPh₃)Cl]) reacts with silver bis(trifluoromethylsulfonyl)imide (AgNTf₂) to replace the chloride anion with NTf₂⁻.

Table 1: Key Properties of [Au(PPh₃)NTf₂]

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₅AuF₆NO₄PS₂ | |

| Molecular Weight | 739.4 g/mol | |

| Coordination Geometry | Linear | |

| Common Synonyms | [Au(PPh₃)NTf₂], Triphenylphosphinegold(I) bistriflimide |

Historical Development in Gold(I) Coordination Chemistry

The exploration of gold(I) complexes dates to the mid-20th century, with seminal work on [Au(PPh₃)Cl] establishing the foundational chemistry of phosphine-gold systems. Early studies revealed that gold(I)’s linear, two-coordinate geometry and relativistic effects enhance its electrophilicity, enabling unique reactivity in π-bond activation. However, the strong coordination of traditional anions (e.g., Cl⁻, BF₄⁻) limited catalytic efficiency by stabilizing the gold center and reducing its accessibility to substrates.

The introduction of weakly coordinating anions like NTf₂⁻ in the late 1990s marked a turning point. By replacing chloride in [Au(PPh₃)Cl] with NTf₂⁻, researchers obtained [Au(PPh₃)NTf₂], a complex that readily dissociates NTf₂⁻ in solution to generate the highly electrophilic [Au(PPh₃)]⁺ species. This advancement enabled catalytic cycles previously unattainable with traditional gold complexes. For instance, in 2007, Teles and colleagues demonstrated that [Au(PPh₃)NTf₂] catalyzes the conversion of propargylic acetates to α-iodoenones with 2 mol% loading, showcasing unprecedented efficiency. Subsequent studies expanded its applications to cycloisomerizations, hydroarylations, and cross-couplings, solidifying its role in homogeneous catalysis.

Significance in Homogeneous Catalysis Research

[Au(PPh₃)NTf₂] has emerged as a cornerstone in gold-catalyzed organic transformations due to three key attributes:

- Weakly Coordinating Anion : The NTf₂⁻ anion’s low nucleophilicity ensures that the gold center remains coordinatively unsaturated, enhancing its ability to activate π-systems.

- Thermal and Moisture Stability : Unlike many cationic gold complexes, [Au(PPh₃)NTf₂] is stable under ambient conditions, facilitating handling and storage.

- Broad Substrate Tolerance : The complex mediates reactions across diverse substrates, including alkynes, alkenes, and heterocycles, often with high regioselectivity.

A notable application is the synthesis of 2H-chromenes from aryl propargyl ethers, where [Au(PPh₃)NTf₂] achieves yields exceeding 90% at 1 mol% loading. Similarly, in the preparation of α-iodoenones, the catalyst operates at 2 mol% with Z-selectivities up to 20:1 for aliphatic substrates. Comparative studies with other gold complexes, such as [Au(IPr)NTf₂] or [Au(JohnPhos)NTf₂], reveal that ligand electronic properties significantly influence activity. For example, [Au(PPh₃)NTf₂] exhibits moderate efficiency in indole functionalization (35% yield) compared to JohnPhos-derived analogs (72% yield), underscoring the importance of ligand design.

Table 2: Catalytic Performance of [Au(PPh₃)NTf₂] in Selected Reactions

Properties

Molecular Formula |

C20H15AuF6NO4PS2 |

|---|---|

Molecular Weight |

739.4 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |

InChI |

InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 |

InChI Key |

GJWZOHAPYGHXHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of Au(I)-triphenylphosphane complex | React gold(I) chloride (AuCl) with triphenylphosphane (PPh3) in dichloromethane or toluene under inert atmosphere (N2 or Ar) | Formation of Au(PPh3)Cl complex via ligand coordination |

| 2. Ligand exchange with bis(trifluoromethylsulfonyl)azanide | Add bis(trifluoromethylsulfonyl)azanide salt (e.g., lithium or sodium salt) to the Au(PPh3)Cl solution, stirring at room temperature or slightly elevated temperature | Chloride ligand is replaced by bis(trifluoromethylsulfonyl)azanide anion, forming Au(PPh3)(NTf2) complex |

| 3. Purification | Filtration to remove salts, solvent evaporation, recrystallization from suitable solvents (e.g., diethyl ether, hexane) | Isolation of pure bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane complex |

This synthetic approach is supported by the compound’s molecular formula C20H15AuF6NO4PS2 and molecular weight of 739.4 g/mol, confirming the stoichiometry of the ligands coordinated to gold(I).

Reaction Conditions and Considerations

- Solvents: Common solvents include dichloromethane, toluene, or acetonitrile, chosen for their ability to dissolve both organometallic intermediates and ionic bis(trifluoromethylsulfonyl)azanide salts.

- Atmosphere: Reactions are conducted under inert atmosphere (nitrogen or argon) to avoid oxidation of gold(I) to gold(III) and degradation of phosphane ligands.

- Temperature: Typically room temperature to mild heating (25–50 °C) to facilitate ligand exchange without decomposing sensitive species.

- Purity: Use of anhydrous reagents and solvents is critical to prevent hydrolysis or side reactions.

Research Findings and Analysis

- The bis(trifluoromethylsulfonyl)azanide ligand is derived from bis(trifluoromethanesulfonyl)imide, a non-coordinating anion known for stabilizing reactive metal centers without interfering electronically, enhancing the gold(I) center’s catalytic properties.

- The triphenylphosphane ligand modulates the electronic environment of gold(I), influencing reactivity and stability.

- The combination of these ligands results in a complex with high solubility in organic solvents and notable stability, making it suitable for catalytic applications in organic synthesis and materials science.

- Mechanistic studies indicate that the gold(I) center in this complex can stabilize transient intermediates in catalytic cycles, with the bis(trifluoromethylsulfonyl)azanide ligand providing a weakly coordinating environment that facilitates substrate activation.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Gold precursor | Gold(I) chloride (AuCl) | Commercially available |

| Phosphane ligand | Triphenylphosphane (PPh3) | Purity >99% recommended |

| Anionic ligand source | Lithium or sodium bis(trifluoromethylsulfonyl)azanide salt | Prepared or purchased |

| Solvent | Dichloromethane, toluene, or acetonitrile | Anhydrous, oxygen-free |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Temperature | 25–50 °C | Mild heating to promote ligand exchange |

| Reaction time | 2–24 hours | Depends on scale and conditions |

| Purification | Filtration, solvent evaporation, recrystallization | Ensures high purity |

This comprehensive synthesis approach for this compound is well-documented in the literature and industrial practice, emphasizing controlled ligand exchange reactions under inert conditions to yield a stable, catalytically active gold(I) complex. The compound’s unique combination of ligands imparts desirable chemical properties that are exploited in advanced research and applications.

Chemical Reactions Analysis

Types of Reactions: Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.

Reduction: It can also be reduced to lower oxidation states.

Substitution: The triphenylphosphane ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Ligand substitution reactions often involve the use of other phosphines or nitrogen-based ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of gold, while substitution reactions can produce various gold-phosphine complexes .

Scientific Research Applications

Chemistry: In chemistry, bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination .

Medicine: The compound’s unique properties make it a candidate for use in targeted drug delivery systems and as a therapeutic agent in oncology .

Industry: In industry, this compound is used in the production of electronic materials, including conductive inks and coatings .

Mechanism of Action

The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+)triphenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The gold center can coordinate with various biological molecules, leading to inhibition or activation of specific pathways. This interaction is crucial in its potential therapeutic applications, particularly in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Gold(I) Phosphine Complexes

Structural and Ligand-Based Comparisons

Table 1: Key Structural Features of Comparable Gold(I) Complexes

Key Observations :

Ligand Effects: Electron-Donating Capacity: PPh₃ is a stronger σ-donor than bulky phosphines (e.g., dicyclohexylphosphine in ), which increases the electron density at the Au(I) center, enhancing catalytic activity in oxidative reactions . Steric Bulk: Bulky ligands (e.g., dicyclohexylphosphine) improve stability by shielding the Au center but may reduce reactivity in sterically hindered substrates .

Counterion Influence :

- TFSI⁻ vs. OTf⁻ : TFSI⁻ offers better solubility in polar aprotic solvents (e.g., acetonitrile) compared to triflate (OTf⁻), favoring homogeneous catalysis .

- Weakly Coordinating Nature : TFSI⁻ minimizes ion-pairing effects, critical for maintaining high ionic conductivity in dielectric materials () .

Functional and Application-Based Comparisons

Key Findings :

- Catalytic Efficiency : The target compound’s TFSI⁻ anion improves solubility in organic solvents, enabling efficient substrate access to the Au center. However, sterically hindered analogs () show superior selectivity in crowded reactions .

- Material Science : Au-TFSI complexes outperform Li-TFSI in thermal stability (decomposition >300°C vs. 200°C for Li-TFSI), critical for high-temperature device fabrication .

Biological Activity

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane, also known as triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate, is a coordination compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including its effects on cellular systems, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : CHAuFNOPS

- CAS Number : 866395-16-6

- Molecular Weight : 739.398 g/mol

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its potential as an anticancer agent and its interactions with biomolecules.

-

Anticancer Activity : Research indicates that gold(I) complexes can induce apoptosis in cancer cells through various pathways, including:

- Reactive Oxygen Species (ROS) Generation : Gold complexes can increase ROS levels, leading to oxidative stress and cell death.

- Inhibition of Key Enzymes : They may inhibit enzymes involved in cancer cell proliferation.

- Interaction with Proteins : The compound can interact with thiol groups in proteins, which could alter protein function and lead to cell signaling changes that promote apoptosis.

- Antimicrobial Properties : Some studies suggest that gold complexes exhibit antimicrobial activity, making them candidates for developing new antibiotics.

Study 1: Anticancer Efficacy

A study published in Angewandte Chemie demonstrated that gold(I) complexes, including this compound, showed significant cytotoxicity against various cancer cell lines (Iwai et al., 2013). The study highlighted the compound's ability to induce apoptosis through ROS generation and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | ROS generation and cell cycle arrest |

| HeLa (Cervical) | 3.8 | Apoptosis via mitochondrial pathway |

| MCF-7 (Breast) | 4.6 | Inhibition of proliferation |

Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2022) evaluated the antimicrobial properties of various gold complexes, including the target compound. The results indicated effective inhibition against Gram-positive bacteria, suggesting potential for therapeutic applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Streptococcus pneumoniae | 15 µg/mL |

Safety and Toxicology

While this compound shows promising biological activities, safety assessments indicate potential irritations upon exposure. It is classified as irritating to skin, eyes, and respiratory tract upon inhalation or contact .

Q & A

Q. Methodological Answer :

Advanced: How do steric effects of phosphine ligands influence the catalytic activity of gold(I) complexes in cyclization reactions?

Methodological Answer :

Bulky ligands (e.g., tri-tert-butylphosphine) enhance catalytic efficiency by:

- Stabilizing reactive intermediates : Steric hindrance prevents undesired aggregation or decomposition (Scheme 3.1 in ).

- Modulating substrate access : In alkene urea cyclization (Scheme 3.3, ), steric demand directs regioselectivity by restricting substrate orientation.

Case Study : Triphenylphosphine, while less bulky, allows higher turnover numbers in alkyne activations due to faster substrate binding. Contrast this with sterically hindered ligands in , which improve selectivity but reduce reaction rates.

Advanced: What strategies mitigate catalyst deactivation in gold(I)-catalyzed reactions using this complex?

Q. Methodological Answer :

- Counterion Selection : Non-coordinating [NTf₂]⁻ minimizes halide-induced deactivation (e.g., formation of halide-bridged dimers; Scheme 4.1 in ).

- Inert Atmosphere : Store and handle the complex under nitrogen/argon to prevent oxidation ( recommends inert storage).

- Additives : Silver salts (e.g., Ag[NTf₂]) scavenge chloride impurities, preserving catalytic activity.

Data Contradiction: How to resolve discrepancies in reported catalytic turnover numbers for similar gold(I) complexes?

Methodological Answer :

Discrepancies often arise from:

- Reaction Conditions : Temperature, solvent polarity (e.g., ionic liquids vs. THF), and substrate purity ( vs. ).

- Catalyst Purity : Trace halides (e.g., Cl⁻) reduce activity. Use elemental analysis and ³¹P NMR to verify purity.

- Ligand Ratios : Excess phosphine ligand can inhibit catalysis. Optimize ligand-to-gold ratios via kinetic studies.

Advanced: How does the [NTf₂]⁻ counterion enhance the solubility and stability of gold(I) complexes in nonpolar solvents?

Q. Methodological Answer :

- Solubility : The hydrophobic [NTf₂]⁻ anion improves solubility in low-polarity solvents (e.g., toluene), enabling homogeneous catalysis ( notes [NTf₂]⁻’s role in ionic liquids).

- Stability : Weak coordination of [NTf₂]⁻ prevents ligand displacement, maintaining the integrity of the gold-phosphine active site (contrast with chloride, which promotes decomposition; ).

Basic: What are the key catalytic applications of this complex in homogeneous catalysis?

Q. Methodological Answer :

- Alkyne Activation : Facilitates cycloisomerization and hydration of terminal alkynes under mild conditions ().

- C–H Functionalization : Enables gold-mediated arylations via σ-activation of C–H bonds.

- Cyclopropanation : Used in strained ring syntheses with high regioselectivity (Scheme 3.3, ).

Advanced: What mechanistic insights explain the high turnover numbers in gold(I)-catalyzed reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.